

# Ceritinib's Interaction with Cellular Kinases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily developed for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2][3] While its primary mechanism of action is the inhibition of the EML4-ALK fusion protein, a key oncogenic driver in a subset of NSCLCs, ceritinib exhibits a broader kinase interaction profile.[4][5] This polypharmacology, involving both intended and off-target kinases, is crucial for understanding its full therapeutic potential, mechanisms of resistance, and adverse effect profile. This technical guide provides an in-depth overview of ceritinib's interactions with other cellular kinases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

## **Quantitative Kinase Inhibition Profile of Ceritinib**

**Ceritinib**'s potency extends beyond ALK to a range of other kinases, with varying degrees of affinity. The following table summarizes the in vitro inhibitory concentrations (IC50) of **ceritinib** against its primary target and notable off-target kinases, as determined by various biochemical and cellular assays.



Kinase Target	IC50 (nM)	Assay Type	Reference
Primary Target			
ALK	0.2	Cell-free enzymatic assay	[6]
Off-Target Kinases			
Insulin Receptor (InsR)	7	Cell-free assay	[6][7]
Insulin-like Growth Factor 1 Receptor (IGF-1R)	8	Cell-free assay	[6][7]
Serine/Threonine Kinase 22D (STK22D)	23	Cell-free assay	[6][7]
Fms-like Tyrosine Kinase 3 (FLT3)	60	Cell-free assay	[6]
Focal Adhesion Kinase 1 (FAK1)	~20 (average)	In vitro kinase assay	[8]
FER	5	In vitro kinase assay	[8]
Calcium/Calmodulin- Dependent Protein Kinase Kinase 2 (CAMKK2)	~26	In vitro kinase assay	[8]
Ribosomal S6 Kinase 2 (RSK2)	~275	In vitro kinase assay	[8]
Ribosomal S6 Kinase 1 (RSK1)	~584	In vitro kinase assay	[8]

## **Signaling Pathways Modulated by Ceritinib**

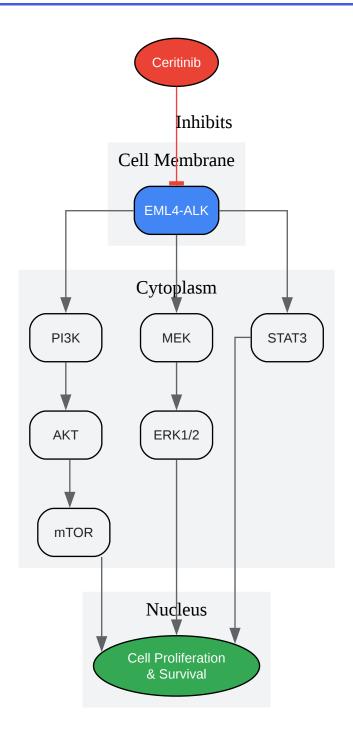
**Ceritinib**'s inhibition of ALK and other kinases disrupts critical downstream signaling cascades involved in cell proliferation, survival, and growth.



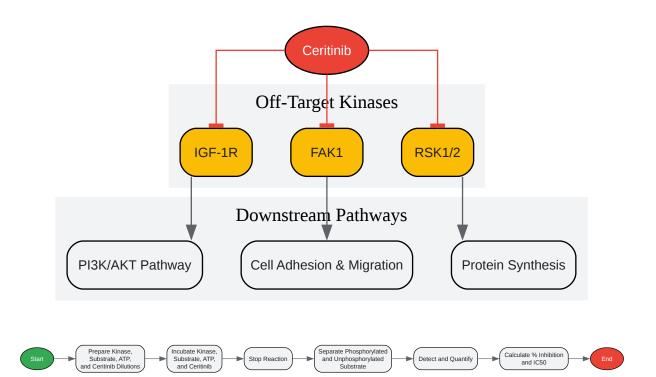
### **ALK Signaling Pathway**

The primary therapeutic effect of **ceritinib** in ALK-positive NSCLC is the inhibition of the constitutively active EML4-ALK fusion protein.[1] This blocks its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, ultimately leading to cell cycle arrest and apoptosis.[1][5]

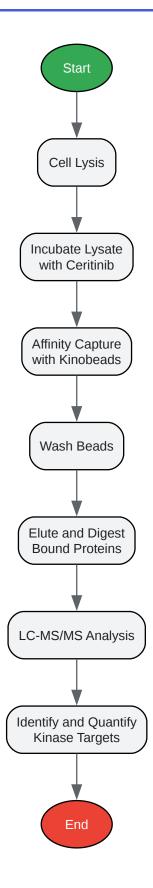












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